Lihui Huang,
Yaqi Qiao,
Shunxi Deng,
Meimei Zhou,
Weiping Zhao,
Yang Yue
PMID: 32339798
DOI:
10.1016/j.chemosphere.2020.126782
Abstract
Exposure to phthalates has recently become a major public health concern. The information of indoor airborne phthalates and their air-particle partition in real indoor environmental condition is still limited. In this study, the gas- and PM
-concentrations of 7 phthalates in 40 residences were concurrently measured in summer and winter. The major phthalates (median concentration in the summer and winter, respectively) in indoor air were DMP (2442.3 and 2403.4 ng/m
), DiBP (801.0 and 640.0 ng/m
) and DnBP (5173.2 and 1379.6 ng/m
), whereas the major phthalates in PM
were DiBP (1055.1 and 585.9 ng/m
) and DnBP (1658.5 and 1517.0 ng/m
) and DEHP (215.1 and 344.9 ng/m
). Air-PM
partition coefficients (K
) of DiBP, DnBP and DEHP were calculated: the summer and winter median values (m
/μg) were 0.053 and 0.011 for DiBP, 0.010 and 0.004 for DnBP, 0.021 and 0.025 for DEHP, respectively. Air-PM
partition of DiBP and DnBP approached equilibrium, while that of DEHP did not reach equilibrium in either season. The impacts of built environmental conditions on phthalate concentrations were characterized. Elevated temperature resulted in accumulation of airborne phthalates. Higher air humidity led to more water absorption of aerosols in summer, facilitated mass transfer of phthalates from air to PM
, and resulted in greater K
of DiBP and DnBP in the summer. Any factors such as proximity to local traffic highway and indoor smoking activities, which can increase indoor PM
concentrations, resulted in significantly higher airborne phthalate concentrations. Improving ventilation was not an effective measure to reduce indoor airborne phthalate concentrations.
Gabriela Bueno Franco Salla,
Lívia Bracht,
Anacharis Babeto de Sá-Nakanishi,
Angela Valderrama Parizotto,
Fabrício Bracht,
Rosane Marina Peralta,
Adelar Bracht
PMID: 28624444
DOI:
10.1016/j.taap.2017.06.013
Abstract
Dinoseb is a highly toxic pesticide of the dinitrophenol group. Its use has been restricted, but it can still be found in soils and waters in addition to being a component of related pesticides that, after ingestion by humans or animals, can originate the compound by enzymatic hydrolysis. As most dinitrophenols, dinoseb uncouples oxidative phosphorylation. In this study, distribution, lipid bilayer affinity and kinetics of the metabolic effects of dinoseb were investigated, using mainly the isolated perfused rat liver, but also isolated mitochondria and molecular dynamics simulations. Dinoseb presented high affinity for the hydrophobic region of the lipid bilayers, with a partition coefficient of 3.75×10
between the hydrophobic and hydrophilic phases. Due to this high affinity for the cellular membranes dinoseb underwent flow-limited distribution in the liver. Transformation was slow but uptake into the liver space was very pronounced. For an extracellular concentration of 10μM, the equilibrium intracellular concentration was equal to 438.7μM. In general dinoseb stimulated catabolism and inhibited anabolism. Half-maximal stimulation of oxygen uptake in the whole liver occurred at concentrations (2.8-5.8μM) at least ten times above those in isolated mitochondria (0.28μM). Gluconeogenesis and ureagenesis were half-maximally inhibited at concentrations between 3.04 and 5.97μM. The ATP levels were diminished, but differently in livers from fed and fasted rats. Dinoseb disrupts metabolism in a complex way at concentrations well above its uncoupling action in isolated mitochondria, but still at concentrations that are low enough to be dangerous to animals and humans even at sub-lethal doses.
Tian-Yang Zhang,
Bin Xu,
Chen-Yan Hu,
Mian Li,
Sheng-Ji Xia,
Fu-Xiang Tian,
Nai-Yun Gao
PMID: 24034831
DOI:
10.1016/j.chemosphere.2013.08.035
Abstract
The kinetics of chlorination of dinoseb and the corresponding formation of disinfection by-products (DBPs) were studied between pH 4 and 9 at room temperature (25±1°C). The reactivity shows a minimum at pH 9, a maximum at pH 4 and a medium at neutral conditions. pH profile of the apparent second-order rate constant of the reaction of dinoseb with chlorine was modeled considering the elementary reactions of HOCl with dinoseb species and an acid-catalyzed reaction. The predominant reactions at near neutral pH were the reactions of HOCl with the two species of dinoseb. The rate constants of 2.0 (±0.8)×10(4)M(-2)s(-1), 3.3 (±0.6) and 0.5 (±0.1)M(-1)s(-1) were determined for the acid-catalyzed reaction, HOCl reacted with dinoseb and dinoseb(-), respectively. The main degradation by-products of the dinoseb formed during chlorination have been separated and identified by GC-MS with liquid-liquid extraction sample pretreatment. Six volatile and semi-volatile DBPs were identified in the chlorination products, including chloroform (CF), monochloroacetone, chloropicrin (TCNM), 1,1-dichloro-2-methy-butane, 1,2-dichloro-2-methy-butane, 1-chloro-3-methy-pentanone. A proposed degradation pathway of dinoseb during chlorination was then given. TCNM and CF formation potential during chlorination of dinoseb reached as high as 0.077 and 0.097μMμM(-1) dinoseb under the traditional condition (pH=7 and Cl2/C=2). Their yields varied with Cl2/C, pH and time. The maximum yields of TCNM appeared at molar ratio as Cl2/C=1 and pH 3, while the maximum of CF appeared at molar ratio as Cl2/C=4 and pH 7. [TCNM]/[CF] decreased with reaction time and increased solution pH.
M Iranifam,
M Fathinia,
T Sadeghi Rad,
Y Hanifehpour,
A R Khataee,
S W Joo
PMID: 23598221
DOI:
10.1016/j.talanta.2012.12.043
Abstract
A novel selenium nanoparticles (Se NPs)-amplified chemiluminescence (CL) reaction, Se NPs-potassium permanganate-dinitrobutylphenol (DNBP), for the determination of DNBP at gram per milliliter level is described. In the present study, it was found that direct reaction of DNBP with potassium permanganate (KMnO4) in the acidic mediums elicited light emission, which was greatly enhanced by selenium nanoparticles. Under optimum conditions, the CL intensity is linearly related to the concentration of DNBP in the range of 1.0×10(-7)-8.0×10(-5)g mL(-1) with a detection limit (3σ) of 3.1×10(-8) g mL(-1). The relative standard deviation for 11 determinations of 2.5×10(-5) gm L(-1) DNBP is 2.07%. The Se NPs were prepared by the chemical hydrothermal method. It was found that catalytic properties of Se NPs were higher than those of microparticles (MPs). In addition, scanning electron microscopy (SEM) and X-ray diffraction (XRD) were used to characterize the Se NPs. Appropriate sensitivity, selectivity and precision were among notable features of the proposed method. The method was successfully applied to the determination of DNBP in the water samples of different origins. Moreover, the possible mechanism for the new CL reaction was also discussed.
Kunihiko Takahashi,
Rie Ishii,
Satoru Nemoto,
Rieko Matsuda
PMID: 23470868
DOI:
10.3358/shokueishi.54.1
Abstract
A simple determination method of dinoseb and dinoterb in agricultural products, livestock products and seafood by LC-MS/MS was developed. Agricultural samples were extracted with acetone (in the case of rice, soybean and tea leaf, phosphoric acid was added). An aliquot of crude extract was partitioned with hexane and sat. sodium chloride solution. In the case of livestock products and seafood, samples were extracted with a mixture of acetone, hexane, water and sodium chloride, and the organic layer was collected. Clean-up was performed using a PSA mini column. The LC separation was performed on a C18 column with methanol-water (19 : 1) containing 0.005 v/v% acetic acid as a mobile phase, and MS with negative ion electrospray ionization was used for detection. The calibration curve was linear between 0.0005 to 0.04 µg/mL for each compound. Average recoveries (n=5) of dinoseb and dinoterb from 20 kinds of agricultural products, livestock products and seafood fortified at the MRLs were 77-111%, and the relative standard deviations were 2-15%. The limits of quantitation were 0.001 µg/g for both compounds.
Yiqing Guan,
Jianhui Wei,
Danrong Zhang,
Mingjuan Zu,
Liru Zhang
PMID: 23737715
DOI:
10.1155/2013/362854
Abstract
Investigating the influences of soil characteristic factors on dinoseb adsorption parameter with different statistical methods would be valuable to explicitly figure out the extent of these influences. The correlation coefficients and the direct, indirect effects of soil characteristic factors on dinoseb adsorption parameter were analyzed through bivariate correlation analysis, and path analysis. With stepwise regression analysis the factors which had little influence on the adsorption parameter were excluded. Results indicate that pH and CEC had moderate relationship and lower direct effect on dinoseb adsorption parameter due to the multicollinearity with other soil factors, and organic carbon and clay contents were found to be the most significant soil factors which affect the dinoseb adsorption process. A regression is thereby set up to explore the relationship between the dinoseb adsorption parameter and the two soil factors: the soil organic carbon and clay contents. A 92% of the variation of dinoseb sorption coefficient could be attributed to the variation of the soil organic carbon and clay contents.
Olga P Kaminskaya,
Vladimir A Shuvalov
PMID: 23357332
DOI:
10.1016/j.bbabio.2013.01.007
Abstract
In photosystem II membrane fragments with oxidized cytochrome (Cyt) b559 reduction of Cyt b559 by plastoquinol formed in the membrane pool under illumination and by exogenous decylplastoquinol added in the dark was studied. Reduction of oxidized Cyt b559 by plastoquinols proceeds biphasically comprising a fast component with a rate constant higher than (10s)(-1), named phase I, followed by a slower dark reaction with a rate constant of (2.7min)(-1) at pH6.5, termed phase II. The extents of both components of Cyt b559 reduction increased with increasing concentrations of the quinols, with that, maximally a half of oxidized Cyt b559 can be photoreduced or chemically reduced in phase I at pH6.5. The photosystem II herbicide dinoseb but not 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) competed with the quinol reductant in phase I. The results reveal that the two components of the Cyt b559 redox reaction reflect two redox equilibria attaining in different time domains. One-electron redox equilibrium between oxidized Cyt b559 and the photosystem II-bound plastoquinol is established in phase I of Cyt b559 reduction. Phase II is attributed to equilibration of Cyt b559 redox forms with the quinone pool. The quinone site involved in phase I of Cyt b559 reduction is considered to be the site regulating the redox potential of Cyt b559 which can accommodate quinone, semiquinone and quinol forms. The properties of this site designated here as QD clearly suggest that it is distinct from the site QC found in the photosystem II crystal structure.
Harm J Heusinkveld,
Arie C van Vliet,
Peter C G Nijssen,
Remco H S Westerink
PMID: 27106277
DOI:
10.1016/j.toxlet.2016.04.014
Abstract
Dinitrophenolic compounds are powerful toxicants with a long history of use in agriculture and industry. While (high) human exposure levels are not uncommon, in particular for agricultural workers during the spraying season, the neurotoxic mechanism(s) that underlie the human health effects are largely unknown. We therefore investigated the in vitro effects of two dinitrophenolic herbicides (DNOC and dinoseb) on a battery of neurotoxicity endpoints in (dopaminergic) rat PC12 cells. Cell viability, mitochondrial activity, oxidative stress and caspase activation were assessed using fluorescence-based bioassays (CFDA, alamar Blue, H2DCFDA and Ac-DEVD-AMC, respectively), whereas changes in intracellular [Ca(2+)]i were assessed using single-cell fluorescence microscopy with Fura-2AM. The combined results demonstrate that exposure to both DNOC and dinoseb is linked to calcium release from the endoplasmic reticulum and activation of caspase-mediated apoptotic pathways. In subsequent experiments, immunofluorescent labelling with specific antibodies was used to determine changes in intracellular α-synuclein levels, demonstrating that both DNOC and dinoseb increase levels of intracellular α-synuclein. The combined results indicate that in vitro exposure to DNOC and dinoseb activates pathways that are not only involved in acute neurotoxicity but also in long-term effects as seen in neurodegeneration.
Klaas V K M Schoutteten,
Tom Hennebel,
Ellen Dheere,
Cheryl Bertelkamp,
David J De Ridder,
Synthia Maes,
Michael Chys,
Stijn W H Van Hulle,
Julie Vanden Bussche,
Lynn Vanhaecke,
Arne R D Verliefde
PMID: 27654222
DOI:
10.1016/j.chemosphere.2016.09.032
Abstract
The combination of ozonation and activated carbon (AC) adsorption is an established technology for removal of trace organic contaminants (TrOCs). In contrast to oxidation, reduction of TrOCs has recently gained attention as well, however less attention has gone to the combination of reduction with AC adsorption. In addition, no literature has compared the removal behavior of reduction vs. ozonation by-products by AC. In this study, the effect of pre-ozonation vs pre-catalytic reduction on the AC adsorption efficiency of five TrOCs and their by-products was compared. All compounds were susceptible to oxidation and reduction, however the catalytic reductive treatment proved to be a slower reaction than ozonation. New oxidation products were identified for dinoseb and new reduction products were identified for carbamazepine, bromoxynil and dinoseb. In terms of compatibility with AC adsorption, the influence of the oxidative and reductive pretreatments proved to be compound dependent. Oxidation products of bromoxynil and diatrizoic acid adsorbed better than their parent TrOCs, but oxidation products of atrazine, carbamazepine and dinoseb showed a decreased adsorption. The reductive pre-treatment showed an enhanced AC adsorption for dinoseb and a major enhancement for diatrizoic acid. For atrazine and bromoxynil, no clear influence on adsorption was noted, while for carbamazepine, the reductive pretreatment resulted in a decreased AC affinity. It may thus be concluded that when targeting mixtures of TrOCs, a trade-off will undoubtedly have to be made towards overall reactivity and removal of the different constituents, since no single treatment proves to be superior to the other.